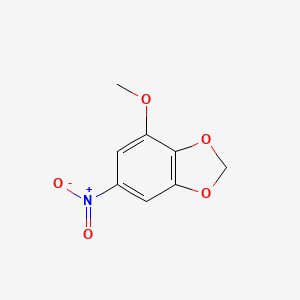

4-Methoxy-6-nitro-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-nitro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVWHJAWPZWPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385011 | |

| Record name | 4-methoxy-6-nitro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51068-95-2 | |

| Record name | 4-methoxy-6-nitro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Methoxy 6 Nitro 1,3 Benzodioxole and Its Analogs

Established Synthetic Pathways to the 1,3-Benzodioxole (B145889) Core Structure

The 1,3-benzodioxole scaffold is a common motif in many natural products and pharmacologically active compounds. wikipedia.orgworldresearchersassociations.com Its synthesis is a critical first step in obtaining more complex derivatives like 4-methoxy-6-nitro-1,3-benzodioxole.

Cyclization Reactions for Formation of the Dioxole Ring

The formation of the dioxole ring is typically achieved through the condensation of a catechol with a methylene (B1212753) source. chemicalbook.com A common method involves the reaction of catechol with dihalomethanes. wikipedia.org Another approach is the condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid, where methanol serves as the methylene source. chemicalbook.com The reaction conditions, including temperature and pH, must be carefully controlled to ensure a high yield and purity of the 1,3-benzodioxole product. chemicalbook.com

Furthermore, the acetalization and ketalization of catechol with various aldehydes and ketones using HY zeolite as a catalyst have been studied. researchgate.net This method has shown high conversion and selectivity under mild conditions. researchgate.net For instance, optimal conditions were found to be a molar ratio of catechol to aldehyde or ketone of 1:1.4, with a catalyst amount of 3.5 g/l mol of catechol, reacting for 5 hours. researchgate.net

| Reactants | Catalyst | Conditions | Product | Yield/Selectivity |

| Catechol, Dihalomethane | - | - | 1,3-Benzodioxole | - |

| Catechol, Methanol | Strong Acid (HCl, H₂SO₄) | Controlled Temp & pH | 1,3-Benzodioxole | High |

| Catechol, Aldehydes/Ketones | HY Zeolite | 1:1.4 molar ratio, 5h | 1,3-Benzodioxole Derivatives | >50% Conversion, >97% Selectivity |

Utilization of Precursor Compounds in 1,3-Benzodioxole Synthesis

Pre-existing substituted catechols or other aromatic compounds can serve as valuable starting materials for the synthesis of 1,3-benzodioxole derivatives. For example, vanillin (B372448) has been proposed as a readily available precursor for oxidized 1,3-benzodioxoles. sciencemadness.org Safrole, which contains a pre-formed 1,3-benzodioxole unit, is another important starting material for the synthesis of various amino-acyl derivatives. researchgate.net

The use of (6-bromobenzo[d] wikipedia.orgCurrent time information in Bangalore, IN.dioxol-5-yl)methanol as a starting material has been demonstrated in a multi-step synthesis to produce new heterocyclic derivatives of 1,3-benzodioxole. worldresearchersassociations.com This highlights the versatility of using functionalized benzodioxoles for further chemical transformations.

Targeted Functionalization and Regioselective Substitution Approaches

Once the 1,3-benzodioxole core is established, the subsequent introduction of methoxy (B1213986) and nitro groups requires precise control over the regioselectivity of the reactions.

Mechanistic Considerations for Introduction of Methoxy and Nitro Moieties

The nitration of aromatic compounds can proceed through different pathways. In the presence of nitric acid, the nitronium ion (NO₂⁺) is the key electrophilic species. msu.edu However, under certain conditions, especially with phenols or other activated rings, nitration can occur via an in situ nitrosation-oxidation pathway, where nitrous acid, formed from the reduction of nitric acid, acts as a nitrosating agent, followed by oxidation to the nitrophenol. researchgate.net

The reduction of the nitro group is also a significant consideration in the chemistry of these compounds. The process can occur via a two-electron or a one-electron pathway, leading to various intermediate species like nitroso compounds and arylhydroxylamines before forming the corresponding amine. scielo.brorientjchem.org

Controlled Electrophilic Aromatic Substitution on the Benzodioxole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto the benzodioxole ring. wikipedia.org The 1,3-dioxole (B15492876) ring is an activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. chemicalbook.com This activation generally directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms.

The specific outcome of an electrophilic substitution on a monosubstituted benzodioxole will depend on the nature of the existing substituent. masterorganicchemistry.com For instance, the nitration of 1,3-benzodioxole with nitric acid in glacial acetic acid yields 5-nitro-1,3-benzodioxole. prepchem.com The regioselectivity is influenced by both the activating effect of the dioxole ring and any steric hindrance.

| Reaction | Reagents | Electrophile | Product |

| Aromatic Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitronium ion (NO₂⁺) | Nitro-substituted aromatic |

| Aromatic Halogenation | Cl₂, Br₂, I₂ with Lewis Acid (e.g., FeCl₃) | Halonium ion (Cl⁺, Br⁺, I⁺) | Halo-substituted aromatic |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Acylium ion (RCO⁺) | Acyl-substituted aromatic |

Directed Ortho-Metalation Strategies for Position-Specific Derivatization

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org This method utilizes strong organolithium bases, such as n-butyllithium, to deprotonate the aromatic ring at the position closest to the DMG, forming an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups with high precision. organic-chemistry.org

The methoxy group is a known DMG, capable of directing lithiation to the adjacent ortho position. wikipedia.org This strategy is particularly useful when specific substitution patterns are required that cannot be achieved through conventional electrophilic aromatic substitution. The effectiveness of the DMG is dependent on its ability to coordinate with the lithium atom, thereby increasing the kinetic acidity of the ortho protons. organic-chemistry.orguwindsor.ca The hierarchy of directing ability for different DMGs has been established through competition experiments. uwindsor.ca

Development of Novel and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, time-saving, and environmentally benign methods for constructing the 1,3-benzodioxole scaffold and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. A notable green chemistry approach involves the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives by reacting catechol with various benzoic acid derivatives. tandfonline.comresearchgate.net This reaction is conducted in the presence of polyphosphoric acid, which serves as both a catalyst and a cyclizing agent. tandfonline.comepa.gov The use of microwave irradiation significantly reduces reaction times to a mere 30 to 120 seconds. tandfonline.com This method is advantageous over conventional catalytic syntheses as it is simple, economical, effective, and avoids the need for toxic solvents. tandfonline.comepa.gov

The general procedure involves heating a mole equivalent of catechol and a slight excess of a benzoic acid derivative with a catalytic amount of polyphosphoric acid in a microwave reactor. tandfonline.com The reaction's completion is monitored by thin-layer chromatography (TLC). The product is then isolated by neutralizing the reaction mass, filtering, and recrystallizing the crude product from aqueous alcohol. tandfonline.com Research indicates that catechol condenses with unsubstituted benzoic acid in less time and with a better yield compared to substituted benzoic acid derivatives. researchgate.net

Table 1: Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole Derivatives

This table presents data from a study on the microwave-assisted synthesis of 1,3-benzodioxole derivatives. It shows the reaction time and yield for different benzoic acid reactants.

| Reactant II (Benzoic Acid Derivative) | Product | Reaction Time (sec) | Yield (%) |

|---|---|---|---|

| Benzoic acid | 2-Phenyl-1,3-benzodioxole | 30 | 80.2 |

Data sourced from ResearchGate. researchgate.net

In this sequence, the initial step involves a substitution reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid. The resulting crude product, a 2-(one-benzylthio) acetic acid derivative, is used directly in the subsequent step without purification. nih.gov The second step involves converting the carboxylic acid of the intermediate into an acid chloride using a reagent like oxalyl chloride. This activated intermediate is then reacted with an organic amine to form the final target compound. This approach of telescoping reactions significantly enhances efficiency by reducing handling losses and saving time. nih.gov

Catalysis is fundamental to the selective synthesis and derivatization of the 1,3-benzodioxole core. Various catalytic systems have been employed to achieve specific chemical transformations with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This has been applied to synthesize new 1,3-benzodioxole derivatives. For example, 1-((6-bromobenzo[d] tandfonline.comCurrent time information in Bangalore, IN.dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole was coupled with various boronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, along with a ligand (PPh3) and a base (K2CO3), to furnish the desired derivatized products in good yields. worldresearchersassociations.com

Heterogeneous Acid Catalysis: The acylation of 1,3-benzodioxole has been studied in a continuous flow process using a recyclable heterogeneous Brønsted acid catalyst, Aquivion® SO3H. mdpi.com This method allows for the synthesis of 1-(benzo[d] tandfonline.comCurrent time information in Bangalore, IN.dioxol-5-yl)propan-1-one with good conversion and selectivity. The catalyst demonstrates excellent stability and can be recovered and reused, highlighting its potential for more sustainable industrial applications. mdpi.com

Solid Acid Catalysis: Carbon-based solid acids have been shown to be effective catalysts for the synthesis of 1,3-benzodioxoles from catechol and various aldehydes or ketones. This method provides high conversion rates (above 80%) and selectivity (above 95%). google.com

Advanced Techniques for Isolation and Purification of Synthetic Intermediates and Final Products

The isolation and purification of synthetic intermediates and final products are critical steps to ensure the high purity of the target compounds. A range of classical and advanced techniques are employed.

Commonly used methods include:

Crystallization and Recrystallization: This is a fundamental technique for purifying solid compounds. Crude products are often purified by recrystallization from an appropriate solvent or solvent mixture, such as aqueous alcohol, to obtain high-purity crystals. tandfonline.comgoogle.com

Chromatography: Column chromatography is extensively used for the purification of 1,3-benzodioxole derivatives. Silica gel is a common stationary phase, with a mobile phase consisting of a solvent system like cyclohexane (B81311) and ethyl acetate. nih.govmdpi.com Progress is often monitored by thin-layer chromatography (TLC). tandfonline.com

Filtration: Following precipitation or crystallization, filtration is used to separate the solid product from the liquid phase. This is often followed by washing the solid with a suitable solvent to remove impurities. tandfonline.commdpi.com

Distillation: For liquid products or intermediates, distillation, including under vacuum, can be an effective purification method. google.com

More advanced techniques for isolation and purification include:

Solid-Phase Extraction (SPE): This method is used for sample cleanup and preconcentration. It involves passing a solution containing the compound through a solid adsorbent (sorbent), which retains the compound of interest while impurities pass through. The desired compound is then eluted with a different solvent. Molecularly imprinted polymers can be used as highly selective sorbents in SPE. arcjournals.org

Pressurized Solvent Extraction and Microwave-Assisted Extraction: These techniques utilize pressure and/or microwave energy to enhance the extraction of compounds from various matrices, offering faster and more efficient isolation compared to traditional methods. arcjournals.org

Mechanistic Investigations and Reactivity Profiles of 4 Methoxy 6 Nitro 1,3 Benzodioxole

Aromatic Ring Reactivity and Electronic Density Distribution in the Benzodioxole System

The reactivity of the aromatic ring in 4-Methoxy-6-nitro-1,3-benzodioxole is a consequence of the combined electronic effects of its substituents. The methoxy (B1213986) (-OCH₃) and methylenedioxy (-O-CH₂-O-) groups are both classified as electron-donating groups (EDGs). ucalgary.cawikipedia.org They increase the electron density of the aromatic ring through resonance effects, where the lone pairs on the oxygen atoms are delocalized into the π-system of the benzene (B151609) ring. lasalle.edulibretexts.org This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution.

Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group (EWG). lasalle.edulibretexts.org It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. wikipedia.orgopenstax.org The presence of both activating and deactivating groups on the same aromatic ring leads to a complex pattern of reactivity. The electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves, while the electron-withdrawing nitro group directs them to the meta position. wikipedia.org In this compound, the positions on the aromatic ring are influenced by this push-pull electronic environment, which significantly affects the regioselectivity of further substitution reactions.

| Substituent | Type | Electronic Effect | Influence on Aromatic Ring |

| Methoxy (-OCH₃) | Electron-Donating Group (EDG) | +R > -I (Resonance donation outweighs inductive withdrawal) | Activating, ortho/para-directing |

| Methylenedioxy (-O-CH₂-O-) | Electron-Donating Group (EDG) | +R (Resonance donation) | Activating, ortho/para-directing |

| Nitro (-NO₂) | Electron-Withdrawing Group (EWG) | -R, -I (Resonance and inductive withdrawal) | Deactivating, meta-directing |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the properties of the parent molecule.

The reduction of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved through various methods, with the choice of reagent often depending on the presence of other functional groups in the molecule.

One of the most common methods is catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comresearchgate.net These conditions are generally effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Alternatively, chemical reduction methods using metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are widely used. youtube.com Another mild and selective reagent is tin(II) chloride (SnCl₂), which can reduce nitro groups to amines in the presence of other reducible functionalities. researchgate.net For substrates that are sensitive to acidic conditions, reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be employed. wikipedia.orgcommonorganicchemistry.com

| Reagent/Method | Conditions | Characteristics |

| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Hydrogen gas, metal catalyst | Highly efficient, but may also reduce other functional groups. |

| Iron (Fe) in Acid (e.g., HCl, Acetic Acid) | Metal and acid | Mild, tolerates many other functional groups. youtube.com |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | Mild and selective for nitro group reduction. researchgate.net |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

While halides are the most common leaving groups in SNAr reactions, the nitro group itself can be displaced under certain conditions, although this is less common. For the nitro group to act as a leaving group, the aromatic ring must be highly activated towards nucleophilic attack. The reaction typically requires a potent nucleophile and may be influenced by the solvent and reaction temperature. The stability of the departing nitrite (B80452) ion (NO₂⁻) also plays a role in the feasibility of the reaction.

Reactivity of the Methoxy Substituent

The methoxy group, while generally stable, can undergo specific reactions, most notably cleavage of the ether bond.

The cleavage of the methyl group from an aryl methyl ether, a process known as O-demethylation, results in the formation of a hydroxyl group (-OH). chem-station.com This transformation is often challenging due to the stability of the ether linkage and typically requires harsh reaction conditions. chem-station.com

Several classes of reagents are effective for O-demethylation. Strong Brønsted acids, such as 47% hydrobromic acid (HBr), can cleave the ether bond upon heating. chem-station.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Lewis acids are also powerful reagents for this purpose. Boron tribromide (BBr₃) is a particularly effective, albeit aggressive, Lewis acid that can achieve O-demethylation, often at low temperatures. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can be used, though it is generally less reactive than BBr₃.

In addition to acidic reagents, certain nucleophilic reagents can also effect O-demethylation. Thiolates, such as sodium thioethoxide, can act as nucleophiles to remove the methyl group under basic conditions. researchgate.net

| Reagent Class | Example Reagent | General Conditions |

| Brønsted Acid | Hydrobromic Acid (HBr) | High temperature. chem-station.com |

| Lewis Acid | Boron Tribromide (BBr₃) | Often at low temperatures, can be very effective. chem-station.com |

| Nucleophilic Reagent | Sodium Thioethoxide (NaSEt) | Basic conditions, often in a polar aprotic solvent like DMF. researchgate.net |

The cleavage of ethers typically proceeds via nucleophilic substitution pathways, either Sₙ1 or Sₙ2, and is most commonly catalyzed by strong acids. acs.orgnih.govacs.org For an aryl methyl ether like this compound, the cleavage will occur at the methyl-oxygen bond rather than the aryl-oxygen bond, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. researchgate.net

Under acidic conditions, the first step is the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). nih.gov Following protonation, a nucleophile (such as a halide ion from the acid) attacks the carbon of the methyl group. researchgate.net This attack proceeds via an Sₙ2 mechanism, leading to the formation of a phenol (B47542) and a methyl halide. researchgate.net An Sₙ1 mechanism is less likely for the cleavage of a methyl ether due to the instability of the corresponding methyl carbocation. nih.gov Rearrangements are not typically observed in the cleavage of simple aryl methyl ethers.

Ring-Opening Reactions of the 1,3-Benzodioxole (B145889) Moiety

While no studies specifically document the ring-opening of this compound, the cleavage of the methylenedioxy bridge in related 1,3-benzodioxole structures is a known transformation, often leading to the formation of valuable catechol derivatives.

Lewis Acid-Mediated Cleavage Mechanisms of the Methylenedioxy Bridge

The cleavage of the methylenedioxy bridge in 1,3-benzodioxoles can be achieved using various Lewis acids. This reaction typically proceeds through the coordination of the Lewis acid to one of the oxygen atoms of the dioxole ring, which weakens the C-O bonds and facilitates cleavage. The specific conditions and outcomes are highly dependent on the substrate and the Lewis acid employed. For instance, strong Lewis acids like boron tribromide (BBr₃) are commonly used for the complete cleavage of methylenedioxy ethers to yield catechols. Other Lewis acids might allow for more controlled or partial cleavage. The electronic nature of the substituents on the aromatic ring is expected to influence the reactivity of the benzodioxole moiety towards Lewis acids.

Pathways to Catechol and Substituted Phenol Derivatives

The primary products of complete methylenedioxy bridge cleavage are catechols (1,2-dihydroxybenzenes). In the case of a substituted benzodioxole, the corresponding substituted catechol would be formed. It is also conceivable that under certain conditions, partial cleavage could lead to the formation of substituted phenol derivatives. For example, the reaction could potentially be controlled to cleave only one of the C-O bonds, followed by quenching to yield a hydroxymethoxyphenol derivative. However, without experimental data for this compound, these pathways remain theoretical. A patent describing the preparation of catechol derivatives from various precursors highlights the general utility of such transformations, though it does not specifically mention the target compound. nih.gov

Stereoselective Reactions and Enantioselective Derivatization of this compound

There is no available information in the scientific literature regarding stereoselective reactions or enantioselective derivatization specifically involving this compound. The molecule itself is achiral. The introduction of chirality would require a reaction that creates a stereocenter. While general methods for the stereoselective synthesis of chiral 1,3-benzodioxole derivatives exist, their applicability to this compound has not been reported.

Photochemical and Thermal Reactivity Studies of the Compound

Specific photochemical and thermal reactivity studies for this compound are not found in the reviewed literature. However, the presence of a nitroaromatic system suggests potential for photochemical reactions, as nitro groups can undergo various light-induced transformations. Similarly, the thermal stability of the compound would be influenced by the nitro group, which is known to affect the decomposition pathways of aromatic compounds. Without experimental data, any discussion on the specific products or mechanisms of photochemical or thermal reactions of this compound would be speculative.

Due to the lack of specific research data for this compound, the creation of detailed, interactive data tables with research findings is not possible.

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture for 4 Methoxy 6 Nitro 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the proton and carbon environments and their connectivity. While direct experimental data for 4-Methoxy-6-nitro-1,3-benzodioxole is not widely published, a robust and scientifically accurate assignment can be predicted based on the well-documented spectra of analogous compounds and established principles of substituent effects on chemical shifts.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would feature signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methylenedioxy group protons.

The aromatic region is simplified due to the substitution pattern, leaving only two protons on the benzene (B151609) ring at positions 5 and 7.

The proton at C-7 (H-7) is situated between the electron-donating methoxy group and the electron-withdrawing nitro group.

The proton at C-5 (H-5) is ortho to the strongly electron-withdrawing nitro group.

Substituent effects play a critical role in determining the chemical shifts of these protons. Electron-withdrawing groups like the nitro group deshield adjacent protons, shifting their signals downfield, while electron-donating groups like the methoxy group cause upfield shifts. libretexts.orgminia.edu.eg Consequently, the H-5 proton, being ortho to the nitro group, is expected to resonate at a lower field (further downfield) than the H-7 proton. These two protons would appear as singlets due to the lack of adjacent protons for spin-spin coupling.

The methoxy (-OCH₃) group protons would appear as a sharp singlet, typically in the range of 3.9–4.0 ppm. The two protons of the methylenedioxy (-OCH₂O-) group are chemically equivalent and would also produce a distinct singlet, generally observed around 6.0–6.2 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.4 - 7.6 | Singlet (s) |

| H-7 | ~7.1 - 7.3 | Singlet (s) |

| -OCH₂O- | ~6.1 - 6.2 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). For this compound, eight distinct carbon signals are expected.

Aromatic Carbons: Six signals will appear in the aromatic region (~100-160 ppm). The carbon directly attached to the nitro group (C-6) will be significantly deshielded. Conversely, carbons ortho and para to the electron-donating methoxy and methylenedioxy groups will be shielded (shifted upfield) relative to benzene (128.5 ppm). libretexts.org The carbon attached to the methoxy group (C-4) will be strongly deshielded due to the electronegativity of the oxygen atom.

Aliphatic Carbons: The carbon of the methoxy group (-OCH₃) typically resonates around 56 ppm. nih.gov The carbon of the methylenedioxy bridge (-OCH₂O-) is characteristically found further downfield, at approximately 102 ppm, due to being bonded to two oxygen atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Ar-O) | ~150 - 155 |

| C-6 (Ar-NO₂) | ~145 - 150 |

| C-3a / C-7a (Ar-O) | ~140 - 148 |

| C-5 (Ar-CH) | ~110 - 115 |

| C-7 (Ar-CH) | ~100 - 105 |

| -OCH₂O- | ~102 - 104 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously connecting the spectral signals to the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). In the case of this compound, a COSY spectrum would be expected to be simple, showing no cross-peaks in the aromatic region, confirming that H-5 and H-7 are not coupled to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals:

The aromatic proton signal at ~7.4-7.6 ppm would correlate with the aromatic carbon signal at ~110-115 ppm (H-5 to C-5).

The aromatic proton signal at ~7.1-7.3 ppm would correlate with the aromatic carbon signal at ~100-105 ppm (H-7 to C-7).

The methoxy proton singlet (~3.9 ppm) would correlate with the methoxy carbon (~56 ppm).

The methylenedioxy proton singlet (~6.1 ppm) would correlate with the methylenedioxy carbon (~102 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton. columbia.edunih.gov Key expected HMBC correlations that would confirm the substitution pattern include:

From Methoxy Protons (-OCH₃): A correlation to the C-4 carbon, confirming the attachment point of the methoxy group.

From Methylenedioxy Protons (-OCH₂O-): Correlations to the bridgehead carbons C-3a and C-7a.

From Aromatic Proton H-5: Correlations to C-4, C-6, and C-7a, confirming its position relative to the methoxy, nitro, and dioxole ring carbons.

From Aromatic Proton H-7: Correlations to C-5, C-6, and C-3a, confirming its position adjacent to the nitro group and part of the dioxole-fused ring system.

Together, these 2D NMR experiments would provide unequivocal evidence for the structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly complementary and are excellent for identifying the specific functional groups within a molecule. nih.gov The vibrational analysis of this compound can be accurately interpreted by referencing detailed studies on the closely related compound 5-nitro-1,3-benzodioxole. orientjchem.orgscispace.com

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions, particularly for bonds with a changing dipole moment. nih.gov The IR spectrum of this compound is expected to be dominated by strong absorptions from its polar functional groups.

Nitro Group (NO₂): This group gives rise to two of the most characteristic and intense bands in the spectrum: a strong asymmetric stretching vibration (νas) typically around 1510-1530 cm⁻¹ and a strong symmetric stretching vibration (νs) near 1330-1350 cm⁻¹. orientjchem.org

Methoxy and Benzodioxole Ethers (C-O): The spectrum will contain multiple strong C-O stretching bands. The aryl-alkyl ether linkage of the methoxy group typically shows an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. pearson.com The benzodioxole moiety also contributes strong C-O-C stretching bands in the 1250-1000 cm⁻¹ region. orientjchem.org

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching occurs just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found between 900-700 cm⁻¹.

Aliphatic C-H: The C-H stretching of the methoxy and methylenedioxy groups will be observed in the 3000-2850 cm⁻¹ region. orientjchem.org

Raman spectroscopy detects the inelastic scattering of light from molecular vibrations. It is particularly sensitive to vibrations of non-polar, symmetric bonds that result in a change in polarizability. nih.gov

Nitro Group (NO₂): The symmetric stretching vibration of the nitro group (~1330-1350 cm⁻¹) is typically very strong and easily identifiable in the Raman spectrum. orientjchem.org The asymmetric stretch is usually weaker.

Aromatic Ring: The aromatic ring breathing modes and other C=C stretching vibrations often produce strong and sharp signals in the Raman spectrum, particularly in the 1620-1580 cm⁻¹ region and around 1000 cm⁻¹. scispace.com

Benzodioxole Ring: The symmetric vibrations of the dioxole ring structure are also well-suited for Raman analysis.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 (Medium) | 3100 - 3000 (Medium) | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 (Medium) | 3000 - 2850 (Medium) | -OCH₃, -OCH₂O- |

| Aromatic C=C Stretch | 1620 - 1450 (Medium-Strong) | 1620 - 1580 (Strong) | Aromatic Ring |

| NO₂ Asymmetric Stretch | 1530 - 1510 (Very Strong) | 1530 - 1510 (Weak) | Nitro |

| NO₂ Symmetric Stretch | 1350 - 1330 (Strong) | 1350 - 1330 (Very Strong) | Nitro |

| C-O-C Asymmetric Stretch | 1260 - 1240 (Very Strong) | 1260 - 1240 (Weak) | Ether (Methoxy) |

| C-O-C Symmetric Stretch | 1050 - 1030 (Strong) | 1050 - 1030 (Medium) | Ether (Methoxy) |

| Benzodioxole Ring Vibrations | 1250 - 900 (Multiple Strong) | 1250 - 900 (Multiple Medium) | Benzodioxole |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone in the structural analysis of this compound, offering precise determination of its molecular mass and a detailed map of its fragmentation pathways.

Table 1: Theoretical Isotopic Mass Distribution for C₈H₇NO₅

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 197.0324 | 100.00 |

| 198.0358 | 8.86 |

Note: This table represents a theoretical calculation and is intended for illustrative purposes.

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern that provides significant structural information. The molecular ion peak (M⁺•) would be observed at m/z 197, corresponding to the molecular weight of the compound. The fragmentation of aromatic nitro compounds is well-documented and typically involves the loss of nitro-group related fragments.

Key expected fragmentation pathways include:

Loss of NO₂ : A prominent fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a fragment ion at m/z 151.

Loss of NO : Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO), which would yield a fragment at m/z 167.

Loss of O and NO : A characteristic rearrangement of aromatic nitro compounds can lead to the loss of an oxygen atom followed by the loss of NO.

Loss of CH₃ : The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a fragment at m/z 182.

Loss of CH₂O : The benzodioxole ring can undergo fragmentation, a common pathway being the loss of formaldehyde (CH₂O) from the methylenedioxy bridge, leading to a fragment ion at m/z 167.

The interplay of these fragmentation pathways provides a unique fingerprint for the this compound molecule, allowing for its identification and the confirmation of its structural features, such as the presence and positions of the methoxy and nitro functional groups on the benzodioxole core.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While a specific crystal structure for this compound has not been reported, analysis of closely related nitro-substituted benzodioxole derivatives provides significant insight into its expected solid-state molecular conformation and crystal packing. A pertinent example is the crystal structure of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile nih.gov.

From this related structure, it can be inferred that the benzodioxole ring system of this compound is nearly planar. The dioxole ring itself is expected to adopt a slight envelope conformation nih.gov. The nitro group, due to some steric hindrance and electronic effects, is likely to be slightly twisted out of the plane of the aromatic ring. In the reference structure, the nitro group is rotated by approximately 29.91° out of the plane of the adjacent aryl ring nih.gov.

The crystal packing is anticipated to be governed by intermolecular interactions such as C—H···O hydrogen bonds. These non-classical hydrogen bonds would link adjacent molecules, contributing to the stability of the crystal lattice. The planarity of the aromatic core may also facilitate π-π stacking interactions between neighboring molecules, further influencing the crystal packing arrangement.

Table 2: Inferred Crystallographic Parameters for this compound based on Analogue Structures

| Parameter | Expected Value/Characteristic | Reference |

|---|---|---|

| Crystal System | Likely Monoclinic or Triclinic | nih.gov |

| Space Group | Centrosymmetric (e.g., P-1) | nih.gov |

| Conformation | Benzodioxole ring nearly planar | nih.gov |

| Dioxole ring in slight envelope conformation | nih.gov | |

| Nitro group twisted relative to the aromatic ring | nih.gov |

Note: This table is based on inferences from a closely related crystal structure and serves as a predictive model.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Properties

The electronic structure and excited-state properties of this compound can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. The UV-Vis spectrum is expected to be characterized by absorption bands arising from π-π* and n-π* electronic transitions within the aromatic system and the nitro and methoxy functional groups.

The benzodioxole moiety itself gives rise to characteristic absorption bands in the ultraviolet region. The presence of the methoxy group as an electron-donating group and the nitro group as a strong electron-withdrawing group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 1,3-benzodioxole (B145889). This is due to the extension of the conjugated π-system and the possibility of intramolecular charge transfer (ICT) from the electron-rich methoxy and benzodioxole ring to the electron-deficient nitro group. The UV-Vis spectrum of the related compound 5-nitro-1,3-benzodioxole is utilized in enzyme kinetic studies by monitoring the formation of 4-nitrocatechol at a wavelength of 425 nm, indicating significant absorption in the visible region for nitrated benzodioxoles .

Regarding emission properties, many benzodioxole derivatives are known to be fluorescent researchgate.netclockss.org. However, aromatic nitro compounds are often non-fluorescent or exhibit very weak fluorescence. The nitro group is a well-known fluorescence quencher, as it can promote non-radiative decay processes such as intersystem crossing from the excited singlet state to the triplet state. Therefore, it is anticipated that this compound will exhibit weak or no fluorescence. Any observed emission would likely be characterized by a large Stokes shift, a common feature for fluorescent dyes based on the 1,3-benzodioxole scaffold researchgate.net.

Table 3: Expected Electronic Spectroscopy Properties for this compound

| Spectroscopic Technique | Expected Observation | Rationale |

|---|---|---|

| UV-Vis Absorption | Absorption maxima in the UV and possibly near-visible region. | π-π* and n-π* transitions; intramolecular charge transfer (ICT) character due to donor (methoxy, dioxole) and acceptor (nitro) groups. |

| Fluorescence Emission | Weak or no fluorescence. | Quenching effect of the nitro group. |

Computational Chemistry and Theoretical Modelling of 4 Methoxy 6 Nitro 1,3 Benzodioxole Systems

Molecular Orbital Analysis

Molecular orbital analysis is a critical component of computational chemistry that provides deep insights into the reactivity and electronic behavior of a molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For 4-Methoxy-6-nitro-1,3-benzodioxole, the HOMO is typically localized over the benzodioxole ring and the methoxy (B1213986) group, which are electron-rich regions. In contrast, the LUMO is predominantly found around the nitro group, an electron-withdrawing moiety.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: These values are illustrative and depend on the level of theory and basis set employed.

The charge distribution within this compound can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netdergipark.org.tr This provides information about the partial atomic charges on each atom, revealing the molecule's polarity and the nature of its chemical bonds.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (red and yellow regions) around the oxygen atoms of the nitro and methoxy groups, indicating these as likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra and its electronic (UV-Visible) absorption spectra. researchgate.netresearchgate.net The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental spectra. Similarly, the prediction of electronic transitions can help in understanding the molecule's photophysical properties.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| Infrared (IR) Spectroscopy | Symmetric NO2 stretch | ~1350 cm⁻¹ |

| Asymmetric NO2 stretch | ~1530 cm⁻¹ | |

| C-O-C stretch (ether) | ~1250 cm⁻¹ | |

| UV-Visible Spectroscopy | λmax (in solvent) | ~320 nm |

Note: These are representative predicted values and can be influenced by the computational methodology and solvent effects.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand the reactivity of this compound, one could computationally investigate various reactions, such as electrophilic or nucleophilic aromatic substitution. This involves locating the transition state (TS) structures connecting reactants to products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex.

Computational models can predict the regioselectivity of reactions by comparing the activation energies of different possible reaction pathways. For electrophilic substitution on the this compound ring, calculations could determine whether an incoming electrophile would preferentially attack at the available positions by evaluating the stability of the corresponding intermediates and the heights of the energy barriers leading to them. Similarly, stereoselectivity in reactions involving the creation of new chiral centers can be predicted by comparing the energies of the diastereomeric transition states.

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of a molecule are fundamental to its physical and chemical properties.

Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation of the methoxy group. By performing a relaxed scan of the relevant dihedral angle, a conformational energy profile can be constructed, identifying the most stable conformer(s) and the energy barriers between them. The planarity of the benzodioxole ring system and the orientation of the nitro and methoxy groups relative to the ring are key structural features that would be determined.

Furthermore, computational methods can be used to investigate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in the solid state. By calculating the interaction energies between two or more molecules of this compound, one can gain insight into its crystal packing and bulk properties. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide a deeper understanding of the nature and strength of these interactions.

Exploration of 4 Methoxy 6 Nitro 1,3 Benzodioxole in Specialized Chemical Applications

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The reactivity of 4-Methoxy-6-nitro-1,3-benzodioxole is largely dictated by its functional groups: the electron-donating methoxy (B1213986) and methylenedioxy groups and the electron-withdrawing nitro group. This electronic push-pull system, combined with the specific substitution pattern on the aromatic ring, allows the molecule to serve as a valuable starting material for the construction of more complex chemical entities.

Precursor in Complex Heterocyclic Synthesis

The structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amine, which is a key functional group for building nitrogen-containing heterocycles. This resulting amine can undergo a variety of cyclization reactions with appropriate reagents to form rings.

For instance, derivatives of this scaffold are used to create complex heterocyclic systems like benzothiazoles. The related compound N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide incorporates a similar substituted pattern, highlighting the utility of this framework in accessing diverse heterocyclic structures. arctomsci.com The synthesis of tetrahydroquinolines, another important class of nitrogen-containing heterocycles, often involves the reaction of anilines (which can be derived from nitroaromatics) with aldehydes and alkenes. scielo.org.co The presence of the methoxy and benzodioxole moieties can be used to fine-tune the electronic properties and solubility of the final heterocyclic product.

Building Block for Advanced Molecular Architectures and Natural Product Analogs

The 1,3-benzodioxole (B145889) ring system is a common feature in many natural products. Myristicin (B1677595), for example, is a naturally occurring compound with a 4-methoxy-6-allyl-1,3-benzodioxole structure, demonstrating that this core is biologically relevant. nist.gov The title compound can be seen as a nitrated analog of the myristicin skeleton, providing a chemical handle for further elaboration into novel analogs of natural products.

Furthermore, the compound serves as a foundational block for constructing larger, more intricate molecules. For example, the related 6-nitro-2H-1,3-benzodioxole moiety has been used to synthesize complex aniline (B41778) derivatives such as 4-{[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino}-N-phenylaniline. chemdiv.com Researchers have also used similar benzodioxole structures to develop intermediates for the synthesis of coenzyme Q analogues, which are vital in cellular biochemistry. mdpi.com These examples underscore the role of substituted benzodioxoles as key intermediates in the assembly of advanced molecular structures.

| Intermediate | Target Molecular Class | Relevant Finding |

| This compound | Heterocycles (e.g., Benzothiazoles) | The nitro group can be reduced to an amine, a key step in forming nitrogen-containing rings. arctomsci.com |

| Apiol (related benzodioxole) | Coenzyme Q Analogues | Serves as a starting material for key intermediates in the synthesis of coenzyme Q analogues. mdpi.com |

| 6-Nitro-2H-1,3-benzodioxole | Complex Anilines | Used to build advanced structures like substituted N-phenylanilines. chemdiv.com |

Scaffold for the Rational Design of Ligands in Coordination Chemistry

In coordination chemistry, ligands are molecules that bind to a central metal atom. The design of these ligands is crucial for controlling the properties of the resulting metal complex. The this compound structure possesses several features that make it an interesting scaffold for ligand design. The two oxygen atoms of the dioxole bridge can act as a bidentate chelate, binding to a metal center.

Furthermore, the functional groups on the aromatic ring can be chemically modified to introduce additional donor atoms, thereby creating more complex multidentate ligands. For example, the reduction of the nitro group to an amine introduces a nitrogen donor. This amine can be further derivatized, for instance, through Schiff base condensation, to create ligands with specific geometries and electronic properties tailored for selective metal ion binding. While direct research on this specific compound as a ligand is not widely documented, its structural motifs are common in the field of ligand synthesis.

Contributions to Materials Science

The unique electronic characteristics of this compound also suggest its potential for applications in materials science, particularly in the development of functional organic materials.

Integration into Functional Polymeric Systems

While there is limited direct research on polymers synthesized from this compound, its structure contains the necessary functionalities to be incorporated into polymeric chains. The nitro group can be reduced to an amine, and the resulting aromatic diamine (after introducing a second amine or a related functional group) could serve as a monomer for the synthesis of high-performance polymers such as polyamides or polyimides. The rigid benzodioxole unit would likely impart thermal stability and specific mechanical properties to the resulting polymer. The methoxy group could enhance solubility and processability, addressing common challenges in polymer manufacturing.

Exploration in Optoelectronic and Semiconducting Materials Development

The development of organic materials for optoelectronic and semiconducting applications often relies on molecules with specific electronic profiles. The structure of this compound features a strong electron-withdrawing group (nitro) and electron-donating groups (methoxy, dioxole), creating an intramolecular "push-pull" system. This arrangement can lead to a significant dipole moment and facilitate intramolecular charge transfer upon photoexcitation, a key process in many optoelectronic devices.

Molecules with these characteristics are investigated for applications such as non-linear optics (NLO), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). By chemically modifying the core structure or using it as a building block in larger conjugated systems, its electronic properties, such as the HOMO/LUMO energy levels, can be tuned to meet the requirements for specific device applications. The inherent functionality of the molecule allows for its potential integration into more complex systems designed for advanced materials.

| Potential Application | Key Structural Feature | Rationale |

| Functional Polymers | Aromatic diamine precursor (post-reduction) | Can be used as a monomer for thermally stable polymers like polyamides. |

| Optoelectronic Materials | Intramolecular "push-pull" system | The nitro (acceptor) and methoxy/dioxole (donor) groups facilitate charge transfer. |

| Semiconducting Materials | Tunable electronic properties | The conjugated system can be modified to adjust HOMO/LUMO levels for organic electronics. |

Utility in the Construction of Advanced Nanomaterials

There is currently a lack of specific research demonstrating the use of this compound as a primary building block or functionalizing agent in the construction of advanced nanomaterials. The potential for its application would likely stem from the reactivity of the nitro group or the aromatic ring system. For instance, the nitro group could be reduced to an amine, which can then be used to functionalize nanoparticles. However, specific studies employing this compound for this purpose have not been identified.

Applications in Advanced Analytical Chemistry Research

The use of this compound as a certified reference material or analytical standard for method validation is not documented in prominent chemical databases or literature. While its physicochemical properties are cataloged, its application in establishing analytical protocols for quality control or research purposes has not been a focus of published studies.

Currently, there is no available research that describes the application of this compound as a chemical probe in non-biological research systems. The electron-withdrawing nature of the nitro group could potentially make it a candidate for sensing applications through electrochemical or spectroscopic methods, but this has not been explored.

Green Chemistry Applications and Catalysis Research

A significant area of green chemistry focuses on the catalytic reduction of nitroaromatic compounds to their corresponding anilines, which are valuable industrial intermediates. mdpi.comckthakurcollege.net This transformation is often carried out using metal nanoparticles as catalysts and environmentally benign reducing agents. While specific studies on the catalytic reduction of this compound are not detailed, it can be inferred that this compound would be a suitable substrate for such reactions to produce 6-Amino-4-methoxy-1,3-benzodioxole. The synthesis of related amino-methoxyflavones and other amino-benzodioxole derivatives often involves the reduction of a nitro precursor as a key step. researchgate.netresearchgate.net

| Reaction Type | Potential Catalyst | Potential Reducing Agent | Product | Significance |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium, Platinum, Nickel | H₂ gas | 6-Amino-4-methoxy-1,3-benzodioxole | Production of a valuable chemical intermediate for pharmaceuticals and agrochemicals. |

| Transfer Hydrogenation | Ruthenium, Iridium complexes | Formic acid, Isopropanol | 6-Amino-4-methoxy-1,3-benzodioxole | Avoids the use of high-pressure hydrogen gas, enhancing safety. |

Development of Agrochemical Intermediates and Synergists

The 1,3-benzodioxole scaffold is present in a number of compounds with significant agrochemical applications. For instance, myristicin (4-methoxy-6-allyl-1,3-benzodioxole), a structurally related natural product, is known to be an insecticide. wikipedia.org Furthermore, piperonyl butoxide, another derivative of 1,3-benzodioxole, is a well-known synergist that enhances the efficacy of various insecticides by inhibiting metabolic enzymes in insects. wikipedia.orggoogle.com

Recent research has also explored 1,3-benzodioxole derivatives as potent root growth promoters, acting as auxin receptor agonists. nih.govresearchgate.net This suggests a potential application pathway for derivatives of this compound in the development of new plant growth regulators. The nitro compound itself could serve as a key intermediate for the synthesis of more complex, biologically active molecules for the agrochemical industry.

| Compound | Structure | Application | Reference |

|---|---|---|---|

| Myristicin | 4-methoxy-6-allyl-1,3-benzodioxole | Insecticide | wikipedia.org |

| Piperonyl Butoxide | 5-{[2-(2-Butoxyethoxy)ethoxy]methyl}-6-propyl-1,3-benzodioxole | Insecticide Synergist | wikipedia.org |

| K-10 (a derivative) | N-(benzo[d] chemsynthesis.comnih.govdioxol-5-yl)-2-(one-benzylthio)acetamide | Root Growth Promoter | nih.gov |

Future Trajectories and Unaddressed Research Questions Concerning 4 Methoxy 6 Nitro 1,3 Benzodioxole

Discovery of Unexplored Synthetic Pathways and Catalyst Systems

The synthesis of polysubstituted arenes, such as 4-Methoxy-6-nitro-1,3-benzodioxole, is a cornerstone of modern organic chemistry, yet the pathways to this specific molecule are not well-established. rsc.org The classical approach to nitration often involves harsh conditions, such as mixed nitric and sulfuric acids, which can be unsuitable for sensitive substrates and may lead to environmental concerns. researchgate.netnih.gov Future research should focus on developing milder, more selective, and sustainable synthetic routes.

Unexplored avenues include the investigation of novel nitrating agents and catalyst systems. For instance, the use of metal-free photocatalytic nitration or transition metal-catalyzed C-H activation could offer regioselective and efficient alternatives. researchgate.net The development of heterogeneous catalysts, such as geminal atom catalysts (GACs) with dual metal cores, could provide enhanced efficiency, selectivity, and recoverability, contributing to greener manufacturing processes. sciencedaily.com

The following table outlines potential synthetic strategies that warrant investigation for the synthesis of this compound and its derivatives.

| Synthetic Strategy | Potential Catalyst System | Key Advantages | Research Focus |

| Photocatalytic Nitration | Organic Dyes, Semiconductor Nanomaterials | Mild reaction conditions, high selectivity, use of light as a sustainable energy source. | Screening of photocatalysts, optimization of reaction parameters (solvent, light source), and study of substrate scope. |

| Transition Metal-Catalyzed C-H Nitration | Palladium, Rhodium, Ruthenium, or Copper complexes | High atom economy, regioselectivity through directing groups. | Development of ligands to control selectivity, understanding the reaction mechanism, and expanding to complex substrates. |

| Solid-Acid Catalysis | Zeolites, Montmorillonite clays | Ease of separation, reusability, reduced corrosive waste. | Design of solid acids with tailored acidity and porosity, investigation of reaction kinetics. |

| Flow Chemistry Synthesis | Microreactors with immobilized catalysts | Precise control over reaction parameters, enhanced safety, scalability. | Development of stable immobilized catalysts, optimization of flow conditions for continuous production. |

Deeper Mechanistic Insights into Complex Reactive Intermediates

The electrophilic aromatic substitution (SEAr) mechanism, central to nitration, involves the formation of a positively charged cyclohexadienyl cation, also known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is a key determinant of the reaction rate and regioselectivity. youtube.commsu.edu For this compound, the interplay between the electron-donating methoxy (B1213986) and methylenedioxy groups and the incoming electrophile is complex.

Future mechanistic studies should aim to isolate and characterize the reactive intermediates formed during the nitration of 4-methoxy-1,3-benzodioxole. Advanced spectroscopic techniques, such as low-temperature NMR and ultrafast transient absorption spectroscopy, could provide invaluable data on the structure and lifetime of these species. Computational studies, particularly Density Functional Theory (DFT), can complement experimental work by modeling reaction pathways and transition states, offering a deeper understanding of the factors controlling the reaction's outcome. researchgate.net A critical area of inquiry is the potential for the formation of Meisenheimer complexes, which can occur when aromatic compounds with multiple nitro groups react with nucleophiles. nih.gov

Exploitation of Unique Reactivity for Novel Chemical Transformations

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov This dual reactivity presents opportunities for novel chemical transformations.

The nitro group itself is a versatile functional handle that can be reduced to an amino group, opening pathways to a wide array of derivatives. mdpi.com Furthermore, the nitro group can act as a leaving group in intramolecular nucleophilic displacement reactions, enabling the synthesis of novel heterocyclic systems. rsc.org The unique electronic environment of the benzodioxole ring system could be exploited in cycloaddition reactions or in the design of molecular switches and sensors. Research should be directed towards exploring these possibilities to unlock the synthetic potential of this molecule.

Advanced Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry offers powerful tools for the in silico design of novel molecules with specific properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to predict the properties of nitroaromatic compounds. nih.govnih.gov By developing QSAR models for this compound and its analogues, it would be possible to predict their reactivity, electronic properties, and potential biological activity.

Future computational work should focus on:

Developing robust QSAR models: These models can correlate molecular descriptors with reactivity, allowing for the rapid screening of virtual libraries of derivatives.

Predicting reaction outcomes: Computational modeling can help to predict the regioselectivity of reactions and identify the most promising synthetic routes.

Designing functional molecules: By tuning the electronic properties of the molecule through the introduction of different substituents, it is possible to design derivatives with tailored properties for specific applications, such as nonlinear optics or medicinal chemistry.

The following table illustrates a hypothetical computational screening of derivatives for enhanced electronic properties.

| Derivative | Substituent at Position X | Calculated Dipole Moment (Debye) | Predicted Reactivity |

| Parent Compound | -H | 4.5 | Moderate |

| Derivative A | -F | 5.2 | Increased electrophilicity |

| Derivative B | -NH2 | 3.8 | Increased nucleophilicity |

| Derivative C | -CN | 6.1 | Significantly increased electrophilicity |

Emerging Roles in Interdisciplinary Chemical Fields

The benzodioxole moiety is a common scaffold in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.govresearchgate.netresearchgate.net The introduction of a methoxy and a nitro group to this scaffold in this compound could lead to novel biological properties.

Future interdisciplinary research should explore the potential of this compound and its derivatives in:

Medicinal Chemistry: As potential anticancer agents, antimicrobials, or enzyme inhibitors. The nitroaromatic group is a known pharmacophore in some drugs and can be involved in bioreductive activation under hypoxic conditions found in tumors. mdpi.comrjptonline.org

Materials Science: The polar nature of the molecule, arising from the methoxy and nitro groups, suggests potential applications in nonlinear optical materials or as components of liquid crystals. The benzodioxole core can also be a building block for functional polymers and dyes.

Agrochemistry: Benzodioxole derivatives have been investigated as plant growth promoters. frontiersin.orgresearchgate.net The unique substitution pattern of this compound could lead to the development of new agrochemicals.

Identification of Persistent Challenges and Future Opportunities in the Synthesis and Study of this compound

The primary challenge in the study of this compound is the lack of fundamental data. The development of a reliable and scalable synthesis is the first and most critical hurdle to overcome. The challenges in the functionalization of related heterocyclic systems, such as piperazines, highlight the difficulties that may be encountered in selectively modifying the benzodioxole core without disrupting the sensitive methylenedioxy bridge. nih.gov

Despite these challenges, the opportunities for research are vast. The systematic study of this molecule could lead to:

The discovery of novel chemical reactions and synthetic methodologies.

A deeper understanding of structure-property relationships in polysubstituted aromatic systems.

The development of new molecules with valuable applications in medicine, materials science, and agriculture.

The exploration of this compound represents a fertile ground for chemical research, offering the potential for significant scientific advancements and the development of novel applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-6-nitro-1,3-benzodioxole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of a pre-functionalized benzodioxole precursor. For example, a methoxy-substituted benzodioxole can be nitrated using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Multi-step protocols may include protection/deprotection strategies, as seen in analogous compounds like 5-allyloxy-1,3-benzodioxole synthesis, where flow chemistry (75°C, 15 bar pressure) improved efficiency . Optimization of stoichiometry and reaction time is critical; deviations can lead to by-products such as di-nitrated derivatives.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C4 and nitro at C6). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons adjacent to nitro groups show deshielding (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for C₈H₇NO₅: calc. 197.0324, observed 197.0326).

- XRD/X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the nitro group .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C), influenced by the electron-withdrawing nitro group.

- Solubility : Limited solubility in polar solvents (e.g., water) but moderate in DMSO or dichloromethane.

- Spectroscopic Data : UV-Vis absorption maxima near 280–320 nm due to π→π* transitions in the nitro-aromatic system .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in further functionalization?

- Methodological Answer : The nitro group acts as a meta-directing electrophile, enabling selective substitutions (e.g., reduction to amine or nucleophilic aromatic substitution). For example, catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, which can be acylated or alkylated. However, competing side reactions (e.g., ring hydrogenation) require careful control of pressure and catalyst loading .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching).

- Cellular Uptake Studies : Radiolabeled derivatives (e.g., C-labeled) track intracellular accumulation via scintillation counting.

- Computational Docking : Molecular dynamics simulations predict binding affinities to targets like DNA topoisomerases, guided by structural analogs (e.g., bromo-fluorophenyl benzodioxoles) .

Q. How can computational modeling guide the design of this compound-based materials?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to optimize nonlinear optical (NLO) responses. For example, nitro group orientation significantly affects hyperpolarizability (β), a key parameter for NLO materials .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

- Methodological Answer : Cross-validate protocols using orthogonal techniques:

- Chromatographic Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities.

- Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, as seen in lithiation studies of related benzodioxoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.